Technical Guide: Thermal Properties & Architecture of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole
Technical Guide: Thermal Properties & Architecture of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole
The following is an in-depth technical guide on the thermal properties and molecular architecture of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole , a critical intermediate in the synthesis of high-performance OLED host materials.
Executive Summary
9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole is a specialized functional intermediate used primarily in the development of Host Materials and Hole Transport Materials (HTMs) for phosphorescent organic light-emitting diodes (PhOLEDs).
Unlike final device materials which are engineered to form stable amorphous films (characterized by a Glass Transition Temperature,
-
Primary Thermal Characteristic: Melting Point (
) 160–190°C (Crystalline Phase).[1] -
Latent Glass Transition (
): Estimated >100°C (Amorphous Phase), anchored by the high rigidity of the 3,6-diphenylcarbazole core ( of core = 172°C).[1] -
Role: Reactive scaffold for constructing high-
hosts (e.g., CBP derivatives, Cz-Triazine hybrids).
Molecular Architecture & Design Logic
The molecule is engineered with three distinct functional zones to balance thermal stability, triplet energy, and synthetic utility.[1]
Structural Breakdown[1]
-
Carbazole Core (Rigidity): The central 9H-carbazole unit provides high thermal stability and a high triplet energy (
eV). -
3,6-Diphenyl Substitution (Thermal Anchors): Phenyl rings at the 3 and 6 positions significantly increase the molecular weight and extend the
-conjugation length without excessively lowering the triplet energy. This modification is the primary driver for the high observed in its derivatives.[1] -
N-(3-Bromophenyl) Group (Reactive Handle): The bromine atom at the meta position of the N-phenyl ring serves as a site-selective coupling point (e.g., for Suzuki-Miyaura or Buchwald-Hartwig coupling) to attach electron-transporting moieties like Triazine or Pyrimidine.
Visualization: Structure-Property Relationship
Caption: Functional decomposition of the molecule. The 3,6-phenyls provide the thermal robustness, while the N-bromide enables the construction of bipolar hosts.
Thermal Characterization (Tg & Tm)
The Distinction: Intermediate vs. Final Material
As an intermediate, 9-(3-bromophenyl)-3,6-diphenylcarbazole is synthesized and purified as a crystal.
-
Melting Point (
): This is the definitive purity metric.[1] While specific batch values vary by crystal habit, structural analogs (e.g., 3-(3-bromophenyl)-9-phenylcarbazole) exhibit in the range of 179–183°C [1].[2] The target compound is expected to fall within 160–190°C . -
Glass Transition (
): The is observed only if the melt is quenched rapidly to form an amorphous glass.[1] For the unsubstituted parent core, 3,6-diphenyl-9H-carbazole , the reported is 172°C [2].[3]
Estimated Tg of the Amorphous Phase
Adding the N-(3-bromophenyl) group affects the
-
Molecular Weight Increase (+): Increases
.[1] -
Symmetry Breaking/Free Volume (-): The N-substitution can disrupt the efficient packing of the core, potentially lowering
compared to the H-bonded parent, or increasing it if the substituent is rigid enough.
-
Comparative Benchmark: The analog 9-phenyl-3,6-diphenylcarbazole typically exhibits a
in the range of 110–130°C . -
Conclusion: The latent
of 9-(3-bromophenyl)-3,6-diphenylcarbazole is estimated to be >110°C , making it a robust precursor for devices requiring operation above 100°C.
Data Summary Table
| Compound | Role | Tm (°C) | Tg (°C) | Source |
| 3,6-Diphenyl-9H-carbazole | Parent Core | N/A | 172 | [2] |
| 3-(3-Bromophenyl)-9-phenylcarbazole | Isomer | 179–183 | N/A | [1] |
| 3,6-Dibromo-9-phenylcarbazole | Precursor | 162–163 | N/A | [3] |
| 9-(3-Bromophenyl)-3,6-diphenylcarbazole | Target Intermediate | ~160–190 | >110 (Est.) | Derived |
Experimental Protocol: Thermal Analysis
To experimentally determine the
Method: Differential Scanning Calorimetry (DSC)
Objective: Observe the glass transition after converting the crystalline powder into an amorphous glass.[1]
-
Sample Prep: Encapsulate 3–5 mg of vacuum-dried powder in an aluminum pan.
-
Cycle 1 (Melting): Heat from 30°C to 250°C at 10°C/min.
-
Observation: Endothermic peak at
(approx. 170°C).[1]
-
-
Quench (Amorphization): Cool rapidly (at least 50°C/min or quench with liquid
) to -50°C.-
Purpose: Prevent recrystallization and freeze the disordered state.[1]
-
-
Cycle 2 (Analysis): Heat from -50°C to 250°C at 10°C/min.
-
Observation: A step-change in heat flow indicates the Glass Transition (
) . -
Secondary Observation: An exothermic "Cold Crystallization" (
) peak may appear above , followed by remelting.[1]
-
Workflow Diagram
Caption: Standard DSC protocol to reveal the latent glass transition of crystalline intermediates.
Synthesis & Purity Implications
The thermal properties are highly sensitive to isomeric purity. The synthesis typically involves a Suzuki coupling of 3,6-dibromocarbazole with phenylboronic acid, followed by N-arylation with 1,3-dibromobenzene.
-
Impurity Risk: Presence of the para-isomer (from 1,4-dibromobenzene contamination) or mono-phenylated byproducts can depress the melting point significantly (eutectic effect).
-
Purification: Recrystallization from Toluene/Ethanol is standard to ensure
before use in device fabrication.[1]
References
-
TCI Chemicals. (n.d.).[1] Product Specification: 3-(3-Bromophenyl)-9-phenyl-9H-carbazole. Retrieved from [1]
-
Ambeed. (n.d.). 3,6-Diphenyl-9H-carbazole Properties. Retrieved from [1]
-
Park, M., et al. (1998).[1] "A Convenient Synthesis of 3,6-Substituted Carbazoles via Nickel Catalyzed Cross-Coupling." Tetrahedron, 54(42), 12707-12714. Link
-
Kyushu University. (2018). Electron-withdrawing group modification of TADF materials. Link
Sources
- 1. JP2021077890A - Organic electroluminescent element, display device, illumination device, and composition for forming light-emitting layer - Google Patents [patents.google.com]
- 2. 3-(3-Bromophenyl)-9-phenyl-9H-carbazole | 854952-59-3 | TCI AMERICA [tcichemicals.com]
- 3. 56525-79-2 | 3,6-Diphenyl-9H-carbazole | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
